5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxamide group, and sulfonamide and hydroxyl functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the carboxamide group, and the attachment of the sulfonamide and hydroxyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and environmentally friendly, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxamide group may produce an amine.
Scientific Research Applications
5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are complex and depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-hydroxyphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- 5-(4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide
- 5-(2-hydroxy-4-methylphenyl)-N-(4-aminophenyl)-1H-pyrazole-3-carboxamide
Uniqueness
5-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide is unique due to the presence of both sulfonamide and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable tool in scientific research and industrial applications.
Properties
Molecular Formula |
C17H16N4O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(2-hydroxy-4-methylphenyl)-N-(4-sulfamoylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O4S/c1-10-2-7-13(16(22)8-10)14-9-15(21-20-14)17(23)19-11-3-5-12(6-4-11)26(18,24)25/h2-9,22H,1H3,(H,19,23)(H,20,21)(H2,18,24,25) |
InChI Key |
WWLACIBCPGKSEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N)O |
Origin of Product |
United States |
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